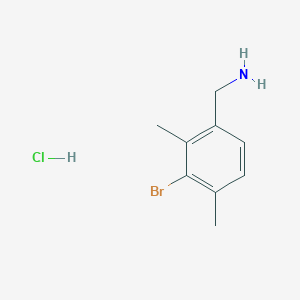

(3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride

Description

(3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride is a halogenated aromatic amine hydrochloride characterized by a bromine atom at the 3-position and methyl groups at the 2- and 4-positions of the benzene ring. Its molecular formula is C₉H₁₁BrClN, with a molecular weight of 256.55 g/mol (calculated based on substituents and evidence analogs).

Properties

IUPAC Name |

(3-bromo-2,4-dimethylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-6-3-4-8(5-11)7(2)9(6)10;/h3-4H,5,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJYRBMQOYBPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CN)C)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride typically involves the bromination of 2,4-dimethylphenylmethanamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of (3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of various substituted phenylmethanamines.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Scientific Research Applications

(3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The bromine and methyl groups on the phenyl ring influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Structural and Electronic Comparisons

Key Observations :

Pharmacological Implications

- 2C-B (Table 1), a phenethylamine derivative with methoxy groups, exhibits potent serotonergic activity due to its planar aromatic ring and hydrogen-bonding capacity .

- Fluorinated analogs (e.g., and ) show enhanced polarity and metabolic stability, making them useful in optimizing pharmacokinetic profiles .

Physicochemical Properties

Table 2: Solubility and Stability Trends

| Compound Type | Substituents | Aqueous Solubility | Lipophilicity (LogP) | Thermal Stability |

|---|---|---|---|---|

| Bromo-methyl-aromatic amines | 3-Br, 2/4-CH₃ (target) | Low | High (~2.5 estimated) | Moderate |

| Fluorinated analogs | 3-F, 4-Br | Moderate | Moderate (~1.8) | High |

| Thiazole-containing amines | Thiazole, 4-Cl | Low | High (~2.7) | Moderate |

Notes:

- The target compound’s low aqueous solubility is attributed to its hydrophobic methyl and bromine groups. This contrasts with fluorinated analogs, where fluorine’s electronegativity improves solubility .

- Thermal stability is influenced by substituent electron-withdrawing effects. Bromine and methyl groups may destabilize the compound under prolonged heating compared to fluorine-stabilized analogs .

Biological Activity

(3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride is an organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12BrN·HCl

- CAS Number : 2138422-97-4

The compound features a bromine atom and two methyl groups on the phenyl ring, which influences its reactivity and interaction with biological targets.

The biological activity of (3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride is primarily attributed to its interaction with various enzymes and receptors. The bromine and methyl substituents enhance its binding affinity and specificity, allowing it to act as an inhibitor or modulator of enzymatic activities involved in critical biochemical pathways.

Biological Activity

Research into the biological activity of (3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties, particularly against certain bacterial strains. Its structural similarity to other biologically active amines positions it as a candidate for further exploration in antimicrobial drug development .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes. This characteristic is crucial for developing therapeutic agents targeting metabolic disorders.

- Receptor Binding : Investigations into receptor interactions indicate that this compound may influence neurotransmitter systems, suggesting potential applications in neurological research.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antichlamydial Activity : A related study highlighted the importance of structural modifications in enhancing the antichlamydial activity of derivatives similar to (3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride. This suggests that further modifications could lead to improved efficacy against specific pathogens .

- Toxicity Assessments : Toxicity studies conducted on various derivatives have shown that while some compounds exhibit promising biological activity, they must also be evaluated for cytotoxic effects on human cells to ensure safety for therapeutic use .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the phenyl ring influence biological activity, providing insights into optimizing compounds for desired effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Bromo-2,4-dimethylphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves bromination of a pre-functionalized phenylmethanamine precursor. For example, bromine introduction at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ . Subsequent methylation at positions 2 and 4 may require Friedel-Crafts alkylation or direct alkylation with methyl halides under basic conditions. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting temperature (e.g., 0–60°C) to minimize side products like over-bromination or ring degradation.

Q. How is the compound characterized to confirm its structural integrity?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups at 2 and 4, bromine at 3) and amine proton integration.

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C₉H₁₃BrClN⁺ requires m/z ~266.99).

- X-ray Crystallography : For definitive stereochemical confirmation if crystalline derivatives are obtainable .

- Elemental Analysis : To validate purity (>95%) and stoichiometry of the hydrochloride salt.

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodology : The compound is hygroscopic due to the hydrochloride salt. Store desiccated at –20°C in amber vials to prevent photodegradation. Solubility tests indicate compatibility with DMSO, methanol, and aqueous buffers (pH 4–6). Avoid DCM or THF due to poor solubility .

Advanced Research Questions

Q. How do electronic effects of bromine and methyl groups influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing bromine at position 3 enhances electrophilicity, making the aryl ring susceptible to Suzuki-Miyaura couplings. Methyl groups at 2 and 4 sterically hinder para positions, directing coupling to meta or ortho sites. Use DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity. Validate experimentally with Pd(PPh₃)₄ catalysts and aryl boronic acids .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in reported IC₅₀ values for enzyme inhibition (e.g., monoamine oxidases) may arise from assay conditions (pH, temperature) or impurity profiles.

- Approach :

Reproduce assays under standardized conditions (e.g., 37°C, pH 7.4).

Use HPLC-purified compound (>99%) to exclude byproduct interference.

Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational modeling predict interactions with neurological targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate binding to serotonin receptors (e.g., 5-HT₂A) using crystal structures (PDB: 6WGT). Bromine’s hydrophobic volume and methyl groups’ steric effects may stabilize binding pockets.

- MD Simulations (GROMACS) : Assess dynamic interactions over 100 ns to identify stable binding conformers .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodology :

- Batch vs. Flow Chemistry : Flow systems improve yield consistency by controlling bromination exotherms.

- Purification : Replace column chromatography with recrystallization (ethanol/water) for large-scale purity.

- Toxicity Screening : Perform Ames tests and acute toxicity assays in rodent models before pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.